molecular formula C25H47N7O8 B12531055 L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine CAS No. 655230-41-4

L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine

Cat. No.: B12531055
CAS No.: 655230-41-4
M. Wt: 573.7 g/mol
InChI Key: QVZYMQOPIFBDOF-DYKIIFRCSA-N
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Description

L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine is a peptide compound composed of six amino acids: serine, alanine, lysine, valine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT or TCEP.

    Substitution: Reagents like NHS esters or carbodiimides.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.

    L-Valyl-L-alanine: A dipeptide with different amino acid sequence but similar structural properties.

Uniqueness

L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions in various environments.

Properties

CAS No.

655230-41-4

Molecular Formula

C25H47N7O8

Molecular Weight

573.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H47N7O8/c1-12(2)18(24(38)29-15(6)21(35)32-19(13(3)4)25(39)40)31-23(37)17(9-7-8-10-26)30-20(34)14(5)28-22(36)16(27)11-33/h12-19,33H,7-11,26-27H2,1-6H3,(H,28,36)(H,29,38)(H,30,34)(H,31,37)(H,32,35)(H,39,40)/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

QVZYMQOPIFBDOF-DYKIIFRCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

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